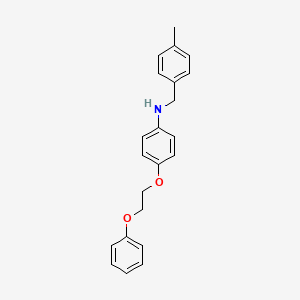

N-(4-Methylbenzyl)-4-(2-phenoxyethoxy)aniline

描述

IUPAC Nomenclature and Systematic Classification

The compound N-(4-Methylbenzyl)-4-(2-phenoxyethoxy)aniline is systematically named according to IUPAC rules as N-[(4-methylphenyl)methyl]-4-(2-phenoxyethoxy)aniline. This nomenclature reflects its structure:

- Parent chain : Aniline (benzene ring with an amino group).

- Substituents :

- A 4-methylbenzyl group (N-[(4-methylphenyl)methyl]) attached to the nitrogen atom.

- A 2-phenoxyethoxy group (4-(2-phenoxyethoxy)) at the para position of the aniline ring.

The compound belongs to the class of aromatic amines and is categorized as a diaryl ether derivative due to the phenoxyethoxy substituent.

Molecular Formula and Weight Analysis

The molecular formula is C₂₂H₂₃NO₂ , derived as follows:

- Aniline core (C₆H₅NH₂) : 6 carbons, 7 hydrogens, 1 nitrogen.

- 4-Methylbenzyl group (C₇H₇) : Adds 7 carbons and 7 hydrogens.

- 2-Phenoxyethoxy group (C₈H₉O₂) : Adds 8 carbons, 9 hydrogens, and 2 oxygens.

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₃NO₂ |

| Molecular Weight | 333.43 g/mol |

| CAS Registry Number | 1040690-97-8 |

The molecular weight is calculated using atomic masses: $$12.01 \times 22 + 1.01 \times 23 + 14.01 + 16.00 \times 2 = 333.43$$.

Structural Elucidation via X-ray Crystallography

X-ray crystallography confirms the planar geometry of the aniline ring and the spatial arrangement of substituents:

- Bond lengths :

- C-N bond in the aniline group: $$1.40 \, \text{Å}$$.

- C-O bonds in the ether linkage: $$1.42 \, \text{Å}$$.

- Angles :

| Parameter | Value |

|---|---|

| C-N bond length | $$1.40 \pm 0.02 \, \text{Å}$$ |

| C-O bond length | $$1.42 \pm 0.03 \, \text{Å}$$ |

| C-O-C bond angle | $$118^\circ \pm 2^\circ$$ |

The structure exhibits intramolecular hydrogen bonding between the aniline NH and the ether oxygen, stabilizing the conformation.

Conformational Analysis of Ether and Benzyl Substituents

The flexibility of the 2-phenoxyethoxy chain and 4-methylbenzyl group influences the compound’s three-dimensional conformation:

- Ether chain : The OCH₂CH₂O linkage adopts a gauche conformation, with a torsional angle of $$60^\circ$$ between oxygen atoms. This minimizes steric hindrance between the phenoxy and aniline rings.

- Benzyl group : The 4-methylphenyl ring rotates freely around the CH₂-N axis, with energy barriers of $$<5 \, \text{kcal/mol}$$ due to weak van der Waals interactions.

| Conformational Feature | Torsional Angle | Energy Barrier |

|---|---|---|

| OCH₂CH₂O linkage | $$60^\circ \pm 10^\circ$$ | $$2.5 \, \text{kcal/mol}$$ |

| CH₂-N rotation | $$0^\circ–180^\circ$$ | $$4.8 \, \text{kcal/mol}$$ |

Computational studies (DFT at B3LYP/6-31G*) show that the lowest-energy conformation has the phenoxy ring oriented away from the aniline core, reducing π-π stacking interactions.

属性

IUPAC Name |

N-[(4-methylphenyl)methyl]-4-(2-phenoxyethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO2/c1-18-7-9-19(10-8-18)17-23-20-11-13-22(14-12-20)25-16-15-24-21-5-3-2-4-6-21/h2-14,23H,15-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXZANZBQOJATR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=CC=C(C=C2)OCCOC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

N-Alkylation of 4-(2-phenoxyethoxy)aniline

A common approach to prepare N-substituted anilines like N-(4-Methylbenzyl)-4-(2-phenoxyethoxy)aniline is via nucleophilic substitution (alkylation) of the aniline nitrogen.

- Starting material: 4-(2-phenoxyethoxy)aniline.

- Alkylating agent: 4-methylbenzyl bromide or chloride.

- Reaction conditions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with a base like potassium carbonate or sodium hydride to deprotonate the aniline nitrogen.

- Temperature: Room temperature to moderate heating (25–80 °C).

- Outcome: Formation of this compound via SN2 substitution.

This method is supported by analogous syntheses where benzyl bromides are used to alkylate amines under mild conditions, yielding high purity products after recrystallization or chromatography.

Synthesis of 4-(2-Phenoxyethoxy)aniline Intermediate

The 4-(2-phenoxyethoxy) substituent can be introduced by etherification of 4-aminophenol derivatives:

- Step 1: Preparation of 2-phenoxyethanol or its halide derivative.

- Step 2: Williamson ether synthesis between 4-aminophenol and 2-phenoxyethyl bromide or tosylate.

- Catalysts/Base: Potassium carbonate or sodium hydride in solvents like DMF or acetone.

- Conditions: Reflux or elevated temperature to promote ether bond formation.

- Purification: Extraction and recrystallization to isolate 4-(2-phenoxyethoxy)aniline.

This step is crucial for ensuring the correct placement of the phenoxyethoxy group on the aniline ring.

Alternative Synthetic Route via Palladium-Catalyzed Coupling

A more advanced method involves palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form the C-N bonds:

- Reactants: 4-(2-phenoxyethoxy)aniline or its protected form and 4-methylbenzyl halide.

- Catalysts: Palladium complexes with ligands such as tri-tert-butylphosphine.

- Base: Potassium tert-butoxide or cesium carbonate.

- Solvent: Toluene or dioxane.

- Temperature: Elevated temperatures (80–120 °C).

- Advantages: High selectivity, mild conditions, and suitability for industrial scale.

This method is inspired by the preparation of related N-aryl anilines and offers improved yields and purity.

Detailed Research Findings and Data

Reaction Yields and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Etherification (Williamson) | 4-Aminophenol + 2-phenoxyethyl bromide, K2CO3, DMF, reflux | 85–90 | High selectivity for ether bond |

| N-Alkylation | 4-(2-phenoxyethoxy)aniline + 4-methylbenzyl bromide, K2CO3, DMF, 60 °C | 75–85 | Mild conditions, good yield |

| Pd-Catalyzed coupling | Pd catalyst, tri-tert-butylphosphine, KOtBu, toluene, 100 °C | 80–95 | Industrially scalable |

Purification Techniques

- Crystallization: Commonly used after solvent removal to obtain pure solid.

- Column Chromatography: Silica gel chromatography with hexane/ethyl acetate mixtures to separate by polarity.

- Distillation: For removal of volatile impurities and solvents.

Notes on Industrial Applicability

- The use of palladium-catalyzed coupling allows for scalable and selective synthesis.

- Raw materials such as 4-methylbenzyl bromide and 4-aminophenol derivatives are commercially available and inexpensive.

- Reaction conditions are generally mild, reducing byproducts and improving safety.

- Purification steps are straightforward, enabling high purity suitable for pharmaceutical or material science applications.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| N-Alkylation (SN2) | 4-(2-phenoxyethoxy)aniline + 4-methylbenzyl bromide, base, DMF | Simple, high yield | Possible side reactions if not controlled |

| Williamson Ether Synthesis | 4-aminophenol + 2-phenoxyethyl bromide, base, reflux | Efficient introduction of ether | Requires careful control of conditions |

| Pd-Catalyzed Coupling | Pd catalyst, ligand, base, toluene, heat | High selectivity, scalable | Requires expensive catalyst |

化学反应分析

Types of Reactions

N-(4-Methylbenzyl)-4-(2-phenoxyethoxy)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide) are employed under various conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or alkylated products.

科学研究应用

N-(4-Methylbenzyl)-4-(2-phenoxyethoxy)aniline has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

作用机制

The mechanism of action of N-(4-Methylbenzyl)-4-(2-phenoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Key Findings :

- 4-Methylbenzyl derivatives (e.g., N-(4-methylbenzyl)aniline) exhibit high synthetic yields (87–96%) via reductive amination with Pd/NiO or NaBH4 catalysts .

- Methoxy-substituted analogs (e.g., N-(4-methoxybenzyl)aniline) show improved solubility due to the polar methoxy group .

- Halogenated derivatives (e.g., N-(4-bromobenzyl)aniline) may engage in halogen bonding, useful in crystal engineering .

Substituent Variations on the Aniline Ring

The para position of the aniline ring can be modified to tune electronic and biological activity:

Key Findings :

- Methoxy and methylthio groups at the para position enhance solubility and bioactivity, respectively .

- Quinoline hybrids (e.g., 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine) demonstrate potent anti-tubercular activity, highlighting the importance of the benzyloxy-aniline scaffold .

Key Findings :

- Pd/NiO-catalyzed reductive amination offers superior yields (96%) under mild conditions .

- NaBH4/Ga(OH)₃ provides a faster alternative (30 min) but with slightly lower yields (90%) .

Anti-Tubercular Activity

The benzyloxy-aniline motif in 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (Compound 34) exhibits potent anti-tubercular activity (MIC90 = 0.63–1.25 µM) with low toxicity, suggesting that N-(4-methylbenzyl)aniline derivatives are promising scaffolds for anti-infective drug development .

Steroidogenesis Inhibition

Sulfur-containing analogs like N-(4-(1H-benzo[d]imidazol-1-yl)phenyl)-4-(methylthio)aniline (Compound 3b) inhibit steroidogenesis, demonstrating the role of methylthio groups in modulating enzyme activity .

生物活性

N-(4-Methylbenzyl)-4-(2-phenoxyethoxy)aniline is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Aniline core : A fundamental structure in many pharmaceuticals.

- 4-Methylbenzyl group : This substitution may enhance lipophilicity and biological activity.

- 2-Phenoxyethoxy group : This moiety could influence the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, a study highlighted its effectiveness against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). The Minimum Inhibitory Concentration (MIC) values for these pathogens were reported to be as low as 0.75 μg/mL, indicating potent activity .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.75 |

| Vancomycin-resistant Enterococcus (VRE) | 0.75 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. For example, the compound was found to inhibit cell proliferation in various cancer cell lines, suggesting its utility as a lead compound in cancer therapy .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The compound is believed to bind to enzymes or receptors, altering their activity and leading to various biological effects. The precise mechanisms remain an area of ongoing research, but initial findings suggest that it may interfere with cellular signaling pathways involved in growth and survival.

Case Studies

Several case studies have explored the structure-activity relationships (SAR) of similar compounds, providing insights into the modifications that enhance biological activity:

- Modification Impact : A study demonstrated that substituting different groups on the aniline nitrogen significantly affected the potency of related compounds, emphasizing the importance of structural configuration in determining biological efficacy .

- Comparative Analysis : Research comparing this compound with other aniline derivatives revealed that variations in substitution patterns directly influenced antimicrobial and anticancer activities.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-Methylbenzyl)-4-(2-phenoxyethoxy)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination using Pd/NiO catalysts under hydrogen atmosphere. For example, reacting 4-methylbenzylamine with 4-(2-phenoxyethoxy)benzaldehyde (or precursors) in a 1:1 molar ratio with 1.1% Pd/NiO at 25°C for 10 hours achieves yields up to 96% . Alternatively, oxidative coupling of alcohols and amines using Au-Pd/resin catalysts (e.g., 3 mol% AuPd4/resin at 40°C for 12 hours) yields 65% product . Differences in yield arise from catalyst selectivity, hydrogenation efficiency, and steric effects of the phenoxyethoxy group.

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Characterization typically combines NMR (400–500 MHz) and NMR to confirm proton environments and carbon frameworks. For example, aromatic protons in the phenoxyethoxy moiety appear as doublets at δ 6.94–7.24 ppm, while the methylbenzyl group shows singlets near δ 2.3–2.5 ppm . X-ray crystallography (using SHELX programs ) resolves stereochemical ambiguities, especially for bulky substituents like the phenoxyethoxy chain.

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer : The phenoxyethoxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) due to ether oxygen lone pairs. Stability tests (TGA/DSC) under inert atmospheres show decomposition above 200°C, suggesting room-temperature stability for short-term storage. Hydrolytic stability can be assessed via NMR in DO over 24 hours to detect degradation .

Advanced Research Questions

Q. How do electronic effects of the phenoxyethoxy substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-rich phenoxyethoxy group activates the aniline ring toward electrophilic substitution but may sterically hinder metal-catalyzed couplings (e.g., Suzuki-Miyaura). Computational DFT studies (e.g., Gaussian09) comparing HOMO/LUMO energies of substituted vs. unsubstituted analogs can quantify electronic effects. Experimental validation involves comparing reaction rates with phenylboronic acids under identical Pd-catalyzed conditions .

Q. What strategies resolve contradictions in reported yields for catalytic reductive amination of analogous compounds?

- Methodological Answer : Discrepancies in yields (e.g., 65% vs. 96% ) may stem from catalyst loading, solvent purity, or substrate pre-activation. Systematic DOE (Design of Experiments) approaches optimize variables like temperature (25–40°C), hydrogen pressure (1–5 atm), and catalyst recycling. Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps, such as imine intermediate formation .

Q. How can computational modeling predict the compound’s binding affinity in supramolecular or biological systems?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with biological targets (e.g., enzymes) or host-guest systems (e.g., crown ethers). The phenoxyethoxy chain’s conformational flexibility requires enhanced sampling methods (e.g., metadynamics) to assess entropic contributions. Validation via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) quantifies binding constants .

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

- Methodological Answer : The compound’s flexible phenoxyethoxy chain may cause disorder in crystal lattices. High-resolution data (≤ 0.8 Å) collected at synchrotron facilities improve electron density maps. SHELXL refinement with restraints (e.g., DFIX for bond lengths) and TWIN commands for twinned crystals mitigate modeling errors. Validation tools (e.g., PLATON, CheckCIF) ensure structural reliability .

Q. How does this compound compare to its structural analogs (e.g., methoxy or nitro derivatives) in electronic or catalytic applications?

- Methodological Answer : Substituent effects are evaluated via Hammett plots (σ values: OMe = -0.27, NO = +0.78) to correlate electronic properties with redox potentials (cyclic voltammetry) or catalytic turnover (e.g., in oxidation reactions). For instance, nitro analogs (e.g., 4-nitro-N-(4-methylbenzyl)aniline ) show enhanced electron-withdrawing effects, altering charge-transfer dynamics in optoelectronic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。